molecular formula C19H19NO5 B13762467 Dibenzyl acetamidopropanedioate CAS No. 51887-51-5

Dibenzyl acetamidopropanedioate

Cat. No.: B13762467
CAS No.: 51887-51-5
M. Wt: 341.4 g/mol
InChI Key: NPGCZPNVOKJINN-UHFFFAOYSA-N
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Description

Dibenzyl acetylaminomalonate is an organic compound with the molecular formula C19H19NO5 It is a derivative of malonic acid and is characterized by the presence of two benzyl groups and an acetylamino group attached to the malonate core

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl acetylaminomalonate can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of dibenzyl acetylaminomalonate typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl acetylaminomalonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Dibenzyl acetylaminomalonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Dibenzyl acetylaminomalonate is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dibenzyl acetylaminomalonate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl acetylaminomalonate is unique due to its combination of benzyl and acetylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications.

Properties

CAS No.

51887-51-5

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

dibenzyl 2-acetamidopropanedioate

InChI

InChI=1S/C19H19NO5/c1-14(21)20-17(18(22)24-12-15-8-4-2-5-9-15)19(23)25-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,20,21)

InChI Key

NPGCZPNVOKJINN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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